![molecular formula C19H28N2O3S B2870997 N-环庚基-3-[[(E)-2-(4-甲基苯基)乙烯基]磺酰氨基]丙酰胺 CAS No. 924718-31-0](/img/structure/B2870997.png)

N-环庚基-3-[[(E)-2-(4-甲基苯基)乙烯基]磺酰氨基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

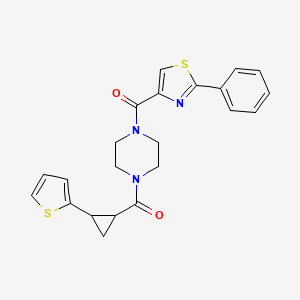

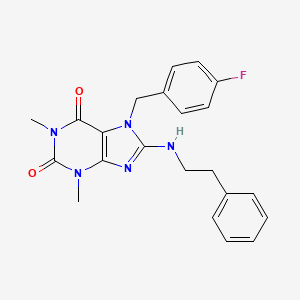

N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.

The exact mass of the compound N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杀虫剂应用

磺酰亚胺类化合物,如氟啶虫胺腈,代表了一类新型杀虫剂,对多种以汁液为食的害虫具有广谱杀虫效果。与新烟碱类化合物相比,它们独特的结构提供了针对昆虫烟碱型乙酰胆碱受体的作用新模式,且未观察到与新烟碱类化合物的交叉抗性。这反映了磺酰氨基官能团在开发具有独特生物活性特征的昆虫控制剂中的潜力 (Zhu 等,2011).

合成化学

磺酰氨基官能团在合成化学中发挥着至关重要的作用,可用于开发各种化合物。例如,涉及芳磺酰胺的钯(0)催化反应证明了磺酰氨基官能团在合成复杂分子中的用途,这些分子可应用于材料科学或作为药物合成的中间体 (Cerezo 等,1998).

抗菌研究

磺酰氨基与苯衍生物相结合的结构基序在抗菌研究中显示出前景。具有磺酰氨基官能团的化合物已被评估其对革兰氏阳性菌和革兰氏阴性菌的抗菌活性,表明它们在开发新型抗菌剂中的潜力 (Ghorab 等,2017).

荧光和传感应用

磺酰氨基衍生物已被用于开发荧光分子探针。这些化合物表现出强烈的溶剂依赖性荧光,使其适用于生物成像和环境传感。在复杂环境中检测特定离子或分子的能力展示了磺酰氨基类化合物在分析化学中的多功能性 (Diwu 等,1997).

作用机制

Target of Action

AKOS001272724, also known as EN300-26578788 or N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF promotes tumor angiogenesis and suppresses antitumor immune response .

Mode of Action

This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The compound’s action affects the PD-1/VEGF signaling pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-induced tumor angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the antitumor response .

Pharmacokinetics

The compound forms soluble complexes with vegf dimers, leading to an over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability.

Result of Action

The result of the compound’s action is an enhanced antitumor response. In vitro studies have shown increased potency on blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation . Moreover, the compound has demonstrated statistically significant dose-dependent antitumor response in humanized murine tumor models .

属性

IUPAC Name |

N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-16-8-10-17(11-9-16)13-15-25(23,24)20-14-12-19(22)21-18-6-4-2-3-5-7-18/h8-11,13,15,18,20H,2-7,12,14H2,1H3,(H,21,22)/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBQOMQJTHEDOQ-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2870917.png)

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2870932.png)

![N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)

![N-(3-methoxypropyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2870937.png)